tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
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Overview
Description
The tert-butyl group is a type of alkyl group derived from butane. It is often used in chemical transformations due to its unique reactivity pattern . The tetrahydropyridazine ring is a type of heterocyclic compound that contains nitrogen atoms. Compounds with this ring structure often exhibit various biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the use of the tert-butyl group in chemical transformations . For example, the synthesis of 1H-pyrazolo[3,4-b]pyridines, which are structurally similar to tetrahydropyridazines, can be achieved by treating a preformed pyrazole or pyridine with various reagents .Molecular Structure Analysis
The molecular structure of similar compounds often includes a crowded tert-butyl group, which elicits a unique reactivity pattern . The tetrahydropyridazine ring is a bicyclic structure with two fused rings, one of which is a pyridine ring .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern, which is often utilized in chemical transformations . Similarly, compounds with a tetrahydropyridazine ring can undergo various chemical reactions due to the presence of nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on the specific substituents and the structure of the compound .Scientific Research Applications
Application in Anti-Cancer Agents Design
Specific Scientific Field
Summary of the Application
The compound is used in the design and synthesis of novel anti-cancer agents .
Methods of Application
The compound is introduced as a pharmacophore of some antitumor drugs based on combination principles . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
Results or Outcomes
All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .
Application in Synthesis of Novel Compounds
Specific Scientific Field
Summary of the Application
The compound is used in the synthesis of novel compounds .
Methods of Application
The compound is used as a starting material in the synthesis of novel compounds. The exact methods of application would depend on the specific synthesis procedure .
Results or Outcomes
The result of this application is the creation of new compounds with potential applications in various fields .
Application in Anticancer Properties of Functionalized Compounds
Specific Scientific Field
Summary of the Application
The compound is used in the synthesis of functionalized compounds with anticancer properties .
Methods of Application
The compound is used as a starting material in the synthesis of functionalized compounds. The exact methods of application would depend on the specific synthesis procedure .
Results or Outcomes
The result of this application is the creation of new compounds with potential anticancer properties .
Application in Anti-Human Immunodeficiency Virus (HIV) Agents
Summary of the Application
The compound is used in the design and synthesis of novel anti-HIV agents .
Methods of Application
The compound is introduced as a pharmacophore of some anti-HIV drugs based on combination principles . The antiviral activity of all the target compounds were evaluated using in vitro assays .
Results or Outcomes
All compounds showed moderate to excellent antiviral activity against HIV . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiviral activity .
Application in Anti-Microbial Agents
Summary of the Application
The compound is used in the design and synthesis of novel anti-microbial agents .
Methods of Application
The compound is introduced as a pharmacophore of some anti-microbial drugs based on combination principles . The antimicrobial activity of all the target compounds were evaluated using in vitro assays .
Results or Outcomes
All compounds showed moderate to excellent antimicrobial activity . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antimicrobial activity .
Application in Analgesic Agents
Summary of the Application
The compound is used in the design and synthesis of novel analgesic agents .
Methods of Application
The compound is introduced as a pharmacophore of some analgesic drugs based on combination principles . The analgesic activity of all the target compounds were evaluated using in vitro assays .
Results or Outcomes
All compounds showed moderate to excellent analgesic activity . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant analgesic activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl diazinane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-11/h10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIRWUNWELABQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611200 |
Source
|
Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl tetrahydro-1(2H)-pyridazinecarboxylate | |
CAS RN |
154972-37-9 |
Source
|
Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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